Product packaging for Methyl 7-nitro-1H-indazole-3-carboxylate(Cat. No.:)

Methyl 7-nitro-1H-indazole-3-carboxylate

Cat. No.: B11882826
M. Wt: 221.17 g/mol
InChI Key: XLSCYIAYROIMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-nitro-1H-indazole-3-carboxylate is a synthetically versatile indazole derivative of significant interest in medicinal chemistry and drug discovery research. The indazole core is a privileged scaffold in pharmaceutical development, known for its ability to confer a wide range of pharmacological activities . This specific ester serves as a crucial synthetic intermediate for the preparation of diverse polyfunctionalized 3-substituted indazoles, which are valuable in the design of targeted therapeutic agents . Researchers utilize this compound as a key building block for accessing more complex molecules. The ester functional group can be readily converted to a hydrazide, a common precursor for the synthesis of various heterocyclic hybrids, such as thiadiazoles, which have demonstrated promising biological activities in scientific studies . Furthermore, the nitro group offers a handle for further functionalization, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. Indazole-based compounds have garnered considerable attention for their application in developing kinase inhibitors and have shown a broad spectrum of reported biological activities, including potential as antimicrobial agents . This compound provides researchers with a high-value starting material to explore these and other novel therapeutic areas. Please note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O4 B11882826 Methyl 7-nitro-1H-indazole-3-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-nitro-2H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)8-5-3-2-4-6(12(14)15)7(5)10-11-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSCYIAYROIMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=C(C2=NN1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 7 Nitro 1h Indazole 3 Carboxylate and Analogous Nitroindazole Esters

Direct and Indirect Synthesis of the 7-Nitroindazole (B13768) Core

The introduction of a nitro group at the C7 position of the indazole ring is a critical step that can be achieved through various methodologies. These include direct, site-selective nitration of a pre-existing indazole system or the construction of the nitro-substituted ring through cyclization reactions.

Site-Selective Direct Nitration of Indazole Systems to 7-Nitroindazoles

A significant advancement in the synthesis of 7-nitroindazoles is the development of site-selective C-H nitration methods. Researchers have established a protocol for the direct nitration of 2H-indazoles at the C7 position. researchgate.net This approach offers a practical and efficient route to a variety of 7-nitroindazole derivatives.

The methodology employs iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) as the nitrating agent. rsc.org The reaction is typically carried out in acetonitrile (CH₃CN) at an elevated temperature (80 °C) and can be enhanced by the use of a catalytic amount of zinc triflate (Zn(OTf)₂). rsc.org This system demonstrates high regioselectivity for the C7 position, which is a notable achievement given the multiple reactive sites on the indazole ring. The nitro group is recognized as a versatile and important functional group in medicinal chemistry. researchgate.net

Table 1: Conditions for Site-Selective C7 Nitration of 2H-Indazoles rsc.org

Starting Material Nitrating Agent Catalyst (mol%) Solvent Temperature (°C) Time Yield (%)
2H-Indazoles Fe(NO₃)₃·9H₂O (2 equiv.) Zn(OTf)₂ (40) CH₃CN 80 20 min - 8 hr Moderate to Excellent

This direct nitration strategy avoids the need for complex pre-functionalization or directing groups, streamlining the synthesis of 7-nitroindazole precursors. ahajra.comcolab.wsacs.org

Cyclization Reactions Leading to 7-Nitroindazole Derivatives

An alternative to direct nitration is the construction of the 7-nitroindazole core through cyclization reactions, where a nitro-substituted precursor is induced to form the bicyclic indazole system.

One such strategy involves the intramolecular cyclization of picrylhydrazones. rsc.org Picrylhydrazones, which contain a 2,4,6-trinitrophenyl group, can undergo cyclization to form nitroindazole derivatives. This method provides a pathway to highly nitrated indazole systems. rsc.org

Another approach is the photoreductive cyclization of o-substituted nitroaromatics. For instance, the irradiation of 5-nitro-6-styryluracil derivatives has been shown to produce pyrrolo[3,2-d]pyrimidines through a reductive cyclization mechanism involving the nitro group. clockss.org While this specific example leads to a different heterocyclic system, the underlying principle of using a nitro group's reactivity to facilitate ring closure is applicable to the synthesis of nitroindazoles from appropriately designed precursors, such as 2-nitrostilbenes. clockss.org

Diazotization reactions of ortho-aminobenzacetates or ortho-aminobenzacetamides also provide a direct route to 1H-indazole-3-carboxylic acid derivatives. sioc-journal.cn Incorporating a nitro substituent on the starting aniline would lead to the corresponding nitroindazole product. This method is noted for its operational simplicity, mild conditions, and rapid reaction rates. sioc-journal.cn

Synthesis of Precursors for 7-Nitroindazole Formation

The synthesis of precursors for both direct nitration and cyclization routes is fundamental. The indazole core itself can be synthesized through several established methods. Classical approaches often start from benzene (B151609) precursors where the pyrazole (B372694) moiety is generated by ring closure. Common starting materials include isatins, phenylhydrazines, or o-toluidines. google.com

For instance, one method involves the hydrolysis of isatin, conversion to a diazonium salt, reduction to an aryl hydrazine, and subsequent acid-catalyzed cyclization to yield indazole-3-carboxylic acid. google.com Another route begins with the reaction of phenylhydrazine and benzaldehyde to form a phenylhydrazone, which serves as a key intermediate. google.com

A more recent approach for generating 3-substituted indazoles involves the nitrosation of indoles. rsc.org This reaction converts both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes, which are versatile intermediates for further functionalization. rsc.org

Esterification Strategies for Indazole-3-carboxylic Acids

Once the 7-nitroindazole-3-carboxylic acid core is synthesized, the final step is the esterification of the carboxylic acid group to yield the target methyl ester.

Acid-Catalyzed Esterification to Methyl Esters

The most common and straightforward method for converting a carboxylic acid to its methyl ester is acid-catalyzed esterification, often referred to as Fischer esterification. This reaction typically involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst.

A typical procedure for the synthesis of methyl 1H-indazole-3-carboxylate involves dissolving the corresponding indazole-3-carboxylic acid in methanol at 0 °C, followed by the slow addition of thionyl chloride (SOCl₂). chemicalbook.com The reaction mixture is then refluxed for approximately 1.5 hours. After completion, the product is isolated with high yields (e.g., 94%). chemicalbook.com

Similarly, the synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate has been achieved by reacting the 5-nitro-1H-indazole-3-carboxylic acid with methanol in the presence of concentrated sulfuric acid (H₂SO₄) as the catalyst. chemicalbook.com The mixture is refluxed for several hours, and upon cooling and purification, yields the desired methyl ester. chemicalbook.com

Table 2: Examples of Acid-Catalyzed Esterification of Indazole Carboxylic Acids

Starting Material Reagent Catalyst Solvent Conditions Yield (%) Reference
1H-Indazole-3-carboxylic acid Thionyl chloride - Methanol Reflux, 1.5 h 94 chemicalbook.com
5-Nitro-1H-indazole-3-carboxylic acid - Conc. H₂SO₄ Methanol Reflux, 6 h 64 chemicalbook.com

Advanced Esterification Techniques and Yield Optimization

While acid-catalyzed esterification is reliable, challenges such as substrate sensitivity or the need for milder conditions can necessitate more advanced techniques. The alkylation of indazole-3-carboxylic acid presents a challenge due to the presence of three potential alkylation sites: the carboxylic oxygen, the N1 position, and the N2 position. diva-portal.org

To achieve selective esterification or improve yields, especially with complex substrates, coupling agents commonly used in amide bond formation can be adapted. Reagents such as 1-Hydroxybenzotriazole (HOBT) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate the carboxylic acid, facilitating reaction with an alcohol under milder conditions than traditional Fischer esterification.

Optimization of reaction variables is crucial for maximizing yield and selectivity. In the related N-alkylation of indazole-3-carboxylic acid, factors such as the choice of base (e.g., NaH), solvent (e.g., DMF), temperature, and reaction time were systematically varied to achieve high selectivity for the N1 position and excellent yields (ranging from 51–96%). diva-portal.orgresearchgate.net Similar principles of systematic optimization can be applied to the esterification step to enhance the efficiency of Methyl 7-nitro-1H-indazole-3-carboxylate synthesis.

General Synthetic Pathways to Indazole-3-carboxylates

The synthesis of the indazole-3-carboxylate scaffold is a crucial step in accessing the target compound. Various methods have been developed, ranging from classical cyclization reactions to modern catalytic and continuous flow processes.

Transition-metal catalysis has become an indispensable tool for the construction of heterocyclic scaffolds like indazoles, offering mild conditions and broad functional group tolerance. researchgate.net

Palladium (Pd)-Catalyzed Synthesis : Palladium catalysts have been employed for the synthesis of 2H-indazoles and 3-amino-1H-indazole derivatives. researchgate.net For instance, Pd-catalyzed C-H functionalization provides a direct route to acylated azobenzenes, which can be further transformed into an indazole backbone. acs.org

Cobalt (Co)-Catalyzed Synthesis : Cobalt(III)-catalyzed C–H bond functionalization represents another effective strategy. This method allows for cascade reactions involving C-H activation, addition, and cyclization to form the indazole ring. acs.org Researchers have demonstrated that a preformed Cobalt(III) catalyst can be used on a 20 mmol scale to produce indazoles in good yields (e.g., 74%), showcasing the scalability of this approach. acs.org This method has been successfully applied to synthesize indazoles with a variety of substituents at the 5-, 6-, and 7-positions. acs.org

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, reproducibility, and scalability. acs.org A general and versatile one-step synthesis of substituted indazoles has been developed using a flow reactor. This approach allows for the rapid synthesis of multigram quantities of pharmaceutically relevant indazole fragments on demand, which can include precursors to indazole-3-carboxylates. acs.org

One-pot synthetic routes streamline the synthesis process by minimizing intermediate purification steps, thereby saving time and resources. One such reported method for synthesizing substituted 1H-indazoles involves a Staudinger-aza-Wittig tandem mechanism. This process proceeds through an N-N bond formation from an iminophosphorane derivative to construct the indazole ring system in a single pot. researchgate.net Another key starting material, indazole-3-carboxylic acid, can be prepared via a diazonium-free, three-step route starting from phenylhydrazine and benzaldehyde, which is considered safe and scalable. google.com

Regiochemical Considerations in Indazole Nitrogen Functionalization

The indazole ring possesses two nitrogen atoms (N1 and N2) that can be functionalized, typically through alkylation or acylation. The selective functionalization of one nitrogen over the other is a significant synthetic challenge, as the reaction often yields a mixture of N1 and N2 isomers. nih.govnih.gov The thermodynamic stability generally favors the 1H-indazole tautomer over the 2H-tautomer. nih.govbeilstein-journals.org

The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. nih.govnih.gov

Conditions Favoring N1-Alkylation : The combination of sodium hydride (NaH) as a base in tetrahydrofuran (THF) has been identified as a promising system for achieving high N1 selectivity. nih.gov For many C-3 substituted indazoles, this method can yield >99% N1 regioselectivity. nih.gov An optimized synthesis using indazole-3-carboxylic acid with a suitable base and alkylating agent has been shown to provide selective alkylation at the N1-position with yields ranging from 51-96%. diva-portal.org It has been proposed that high N1-selectivity with electron-deficient indazoles is driven by the coordination of the indazole N2-atom and an electron-rich oxygen atom in a C-3 substituent with the sodium cation from NaH. nih.gov

Conditions Favoring N2-Alkylation : In contrast, Mitsunobu conditions have demonstrated a strong preference for the formation of the N2-alkylated regioisomer. beilstein-journals.org For example, the N-alkylation of indazole with n-pentyl alcohol under Mitsunobu conditions yielded the N1 and N2 isomers in a 1:2.5 ratio. beilstein-journals.orgd-nb.info A highly selective N2 alkylation of various 1H-indazoles and azaindazoles has also been reported using primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates under acidic conditions, with no N1 isomer observed. wuxibiology.com

The following table summarizes the effect of different reaction conditions on the N1/N2 selectivity of indazole alkylation.

Indazole Substrate Alkylating Agent Base/Conditions Solvent N1:N2 Ratio Reference
Indazolen-Pentyl alcoholMitsunobuNot Specified1:2.5 beilstein-journals.orgd-nb.info
3-Carboxymethyl indazoleAlkyl bromideNaHTHF>99:1 nih.gov
3-tert-Butyl indazoleAlkyl bromideNaHTHF>99:1 nih.gov
7-Nitroindazolen-Pentyl bromideNaHTHF4:96 beilstein-journals.orgnih.gov
7-Carboxymethyl indazolen-Pentyl bromideNaHTHF<1:99 beilstein-journals.orgnih.gov
IndazoleIsobutyl bromideK2CO3DMF58:42 nih.gov

The electronic and steric properties of substituents on the indazole ring play a crucial role in directing the regiochemical outcome of N-alkylation. researchgate.netnih.gov

Electronic Effects : Electron-withdrawing groups can significantly influence selectivity. Notably, indazoles bearing a nitro (NO₂) or a methyl ester (CO₂Me) group at the C-7 position exhibit excellent N2 regioselectivity (≥96%) when reacted under conditions that typically favor N1-alkylation (NaH in THF). beilstein-journals.orgnih.gov This highlights the powerful directing effect of substituents at this position, which is directly relevant for the synthesis of derivatives of this compound.

Steric Effects : Steric hindrance from substituents can also impact the N1/N2 product ratio. wuxibiology.com For instance, while 3- and 6-carboxylate indazoles are functionalized selectively at the N1 position, the 7-carboxylate indazole was found to be unreactive under certain conditions, which is plausibly due to steric effects. nih.gov The steric influence of adjacent substituents on N-alkylation regioselectivity is a known phenomenon in other nitrogen-containing heterocycles as well. d-nb.info

The table below illustrates the impact of substituent position and electronics on N-alkylation selectivity using NaH in THF with an alkyl bromide.

Substituent Position N1:N2 Ratio Selectivity Reference
-CO₂MeC-3>99:1N1 researchgate.net
-C(CH₃)₃C-3>99:1N1 researchgate.net
-NO₂C-74:96N2 beilstein-journals.orgnih.gov
-CO₂MeC-7<1:99N2 beilstein-journals.orgnih.gov
-BrC-7Not specifiedReacts (27% yield) nih.gov
-CO₂MeC-7Not specifiedUnreactive nih.gov

Chemical Reactivity and Mechanistic Investigations of Methyl 7 Nitro 1h Indazole 3 Carboxylate

Transformations of the Nitro Group on the Indazole Ring

The nitro group is a powerful electron-withdrawing moiety that significantly influences the electronic properties of the indazole ring. It is also a functional group that can be readily transformed into other functionalities, most notably an amino group, which opens up a wide array of subsequent chemical modifications.

The reduction of an aromatic nitro group is one of the most fundamental transformations in organic chemistry, providing a gateway to the corresponding amino derivatives. This conversion is particularly important in the synthesis of complex heterocyclic compounds. A variety of reagents and catalytic systems can be employed to achieve this transformation, with the choice often depending on the presence of other functional groups in the molecule.

The six-electron reduction of a nitro group proceeds sequentially through nitroso and N-hydroxylamino intermediates to form the final amine. For aromatic nitro compounds, common methods include catalytic hydrogenation and the use of metals in acidic media.

Common Reagents for Nitro Group Reduction

Reagent/System Conditions Product
Catalytic Hydrogenation (e.g., Pd/C, PtO₂) H₂ gas Amine
Iron (Fe) Acidic media (e.g., acetic acid) Amine
Tin(II) chloride (SnCl₂) Concentrated HCl Amine
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or alcoholic solution Amine
Hydrazine Hydrate (N₂H₄·H₂O) In the presence of a catalyst (e.g., Raney Nickel, Graphite) Amine

In the context of nitroindazoles, these reduction methods are frequently applied. For instance, the reduction of nitro-N-benzoylaminoacridine derivatives has been successfully carried out using palladium under a hydrogen atmosphere to yield the corresponding symmetrical bis-amine. The choice of reducing agent is crucial to avoid unwanted side reactions and ensure chemoselectivity, especially given the presence of the reducible methyl ester functionality in the target molecule. Pressure-mediated reduction using hydrazine hydrate has been shown to selectively reduce aromatic nitro groups in the presence of amide functionalities.

The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) portion of the indazole ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr). The nitro group can undergo nucleophilic substitution at positions ortho or para to it with various nucleophiles. In the case of 7-nitro-1H-indazole derivatives, the nitro group directs nucleophilic attack to the activated positions on the carbocyclic ring.

This principle is exploited in the synthesis of various substituted indazoles. For example, the synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through a reaction sequence involving the formation of an arylhydrazone followed by a deprotonation and SNAr ring closure. While this example involves a nitro group at the 5-position, the underlying electronic influence that facilitates the SNAr mechanism is analogous to the activation provided by a 7-nitro group.

Reactivity of the Methyl Ester Functionality

The methyl ester at the C3 position is a key handle for derivatization, allowing for the introduction of a wide range of functional groups through hydrolysis, transesterification, and amidation.

The conversion of the methyl ester to the corresponding carboxylic acid is a common and straightforward transformation. This hydrolysis is typically achieved under basic or acidic conditions. Basic hydrolysis, or saponification, is frequently performed using alkali metal hydroxides like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent such as tetrahydrofuran (THF) or methanol.

Acid-catalyzed hydrolysis is an alternative, often involving reacting the ester with water in the presence of a strong acid catalyst. The resulting 7-nitro-1H-indazole-3-carboxylic acid is a valuable intermediate for further modifications, such as amidation reactions to form pharmacologically relevant compounds.

Typical Hydrolysis Conditions

Reagent Solvent Conditions
LiOH THF/H₂O Reflux
NaOH Methanol/H₂O Room Temperature or Heat

The methyl ester group can be converted into other esters (transesterification) or, more commonly, into amides (amidation). Amidation is particularly significant as the amide bond is a core feature of many biologically active molecules.

Direct amidation of the methyl ester can be achieved by heating it with an amine, sometimes requiring a catalyst. However, a more common and efficient two-step approach involves first hydrolyzing the ester to the carboxylic acid, as described above. The resulting carboxylic acid is then activated and coupled with a desired amine. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling reagents like HATU or HOBt/EDC. This pathway is a cornerstone in the synthesis of indazole-3-carboxamide derivatives, which are known to possess a range of pharmacological activities. The conversion of 1-methylindazole-3-carboxylic acid into its acid chloride, followed by reaction with an amine, is a key step in the synthesis of the drug Granisetron.

Electrophilic and Nucleophilic Reactions of the Indazole Nucleus

The indazole ring system has a complex reactivity profile. It contains both a benzene ring and a pyrazole (B372694) ring, with two nitrogen atoms that can act as nucleophiles. The presence of the electron-withdrawing nitro and carboxylate groups significantly modulates this reactivity.

Direct C3-alkylation of indazoles is generally difficult due to the low nucleophilicity at this position. Most reactions involving external nucleophiles or electrophiles occur at the N1 or N2 positions. The regioselectivity of N-alkylation is highly dependent on the reaction conditions and the nature of substituents on the indazole ring. For instance, the presence of a nitro or methyl carboxylate group at the C-7 position has been shown to confer excellent N-2 regioselectivity under certain conditions (e.g., using NaH in THF). This directing effect is attributed to the electronic influence of the substituent.

While the electron-deficient nature of the benzene ring in Methyl 7-nitro-1H-indazole-3-carboxylate makes it resistant to electrophilic attack, the pyrazole ring can still undergo reactions. For example, studies on 1H-indazole and its nitro derivatives have investigated their reaction with formaldehyde (B43269) in acidic solutions, which leads to the formation of N1-substituted (1H-indazol-1-yl)methanol derivatives. Interestingly, it was initially reported that 7-nitro-1H-indazole does not react under these conditions, highlighting the strong deactivating effect of the 7-nitro group. However, subsequent work showed that the reaction can proceed with longer reaction times.

Aromatic Substitution Reactions on the Benzene Moiety

The benzene portion of the 7-nitro-1H-indazole core is heavily influenced by the presence of the strongly electron-withdrawing nitro group. This group significantly deactivates the ring towards electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), a key reaction pathway for modifying such electron-deficient aromatic systems. wikipedia.orgmasterorganicchemistry.com

The SNAr mechanism typically involves a two-step addition-elimination process. A nucleophile attacks the electron-poor aromatic ring at a position occupied by a leaving group (like a halide) or, in some cases, a hydrogen atom, forming a resonance-stabilized Meisenheimer complex. nih.govlibretexts.org The negative charge of this intermediate is effectively delocalized by the ortho- or para-positioned nitro group. libretexts.org Subsequent departure of the leaving group re-aromatizes the ring to yield the substituted product. nih.gov For 7-nitro-1H-indazole-3-carboxylate, nucleophilic attack is anticipated to occur preferentially at the C4 and C6 positions, which are ortho and para to the nitro group, respectively. While specific examples involving this compound are not extensively documented, the principles of SNAr reactions on nitro-activated heterocycles are well-established. wikipedia.orgnih.gov The reaction rate and success depend on the nature of the nucleophile, the leaving group, and the reaction conditions. nih.govspringernature.com

Cross-Coupling Reactions at Various Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including indazoles. mdpi.commdpi.com Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings enable the formation of carbon-carbon bonds at various positions of the indazole nucleus, provided a suitable handle like a halogen is present. mdpi.combeilstein-journals.orgorganic-chemistry.org

For nitroindazole derivatives, these reactions allow for the introduction of diverse substituents. However, the presence of the acidic N-H proton in unprotected indazoles can sometimes interfere with catalytic cycles, necessitating protection/deprotection steps or the use of specific catalytic systems that are tolerant of free N-H groups. mdpi.comnih.gov

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide. mdpi.com It has been used for the C-3 vinylation of unprotected 3-iodo-5-nitroindazole. mdpi.com Interestingly, studies have shown that while an N-Boc protected 3-iodo-5-nitroindazole gave a very poor yield of the vinylation product (13%), the unprotected version yielded the desired product in 87% yield, suggesting that N-deprotection occurs under the reaction conditions and the unprotected substrate is more reactive. mdpi.com This highlights the sensitive interplay of protecting groups and reaction conditions.

Heck Coupling: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. mdpi.comorganic-chemistry.org This method has been applied to synthesize 3,6-disubstituted indazoles, which are precursors to bioactive molecules like axitinib. beilstein-journals.org The reaction's efficiency can be influenced by substituents on the indazole ring; for instance, a nitro group has been observed to reduce the yield in some Heck-type reactions involving related heterocyclic systems. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is a valuable method for introducing alkynyl moieties onto the indazole scaffold, which can serve as handles for further chemical transformations. researchgate.net The reaction is typically catalyzed by both palladium and copper complexes and is carried out under mild conditions. wikipedia.org

Reaction TypeIndazole Substrate ExampleCoupling PartnerProduct TypeKey Findings/YieldsReference
Suzuki-MiyauraUnprotected 3-iodo-5-nitroindazolePinacol vinyl boronate3-Vinyl-5-nitroindazole87% yield (unprotected) vs. 13% (N-Boc protected) mdpi.com
Heck3,6-Dibromo-1-(THP)-1H-indazoleAlkene3-Bromo-6-vinyl-indazole derivativeUsed in multi-step synthesis of Axitinib beilstein-journals.org
Sonogashira3-IodoindazolesTerminal Alkynes3-AlkynylindazolesGeneral route to 2-Aza Tryptamines researchgate.net

Cycloaddition Chemistry of Nitroindazole Derivatives

Cycloaddition reactions provide an efficient pathway for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org For nitroindazole derivatives, these reactions are particularly useful for introducing complex, nitrogen-containing moieties like triazoles and pyrazolines, often leading to compounds with interesting biological properties. nih.gov

1,3-Dipolar Cycloadditions (e.g., Azide-Alkyne, Nitrile Imine)

1,3-dipolar cycloaddition is a versatile reaction involving a 1,3-dipole and a dipolarophile. wikipedia.orgorganic-chemistry.orgyoutube.com In the context of nitroindazoles, this typically involves first alkylating the indazole nitrogen to introduce a functional group that can either act as or be converted into a 1,3-dipole or a dipolarophile. nih.govmdpi.com For example, alkylation of nitroindazoles with 1,2-dibromoethane can yield both N-(2-bromoethyl) and N-vinyl derivatives. mdpi.com

Azide-Alkyne Cycloaddition: The N-(2-bromoethyl)nitroindazole can be converted into the corresponding azide. This azide derivative is a key intermediate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". mdpi.comnih.govdntb.gov.uaresearchgate.net The reaction of an N-(2-azidoethyl)-5-nitroindazole with various terminal alkynes, in the presence of a copper(I) catalyst, selectively affords 1,4-disubstituted 1,2,3-triazole products in excellent yields. mdpi.comnih.gov

Nitrile Imine Cycloaddition: The N-vinyl-nitroindazole derivatives can act as dipolarophiles in reactions with nitrile imines. nih.gov Nitrile imines, typically generated in situ from hydrazonoyl chlorides, react with the vinyl group of the nitroindazole to produce pyrazoline-substituted nitroindazoles in good to excellent yields. nih.govmdpi.com

Reaction TypeNitroindazole PrecursorReagentProductYield RangeReference
CuAAC1-(2-Azidoethyl)-5-nitro-1H-indazoleTerminal Alkynes (e.g., 1-ethynylbenzene)1-(2-(4-Aryl-1H-1,2,3-triazol-1-yl)ethyl)-5-nitro-1H-indazoles71-87% nih.gov
Nitrile Imine Cycloaddition1-Vinyl-5-nitro-1H-indazoleN-Aryl-C-ethoxycarbonylnitrile iminesNitroindazole-pyrazoline derivativesGood to Excellent nih.govmdpi.com

Subsequent Derivatization of Cycloaddition Products

The products obtained from cycloaddition reactions, such as the triazolyl and pyrazolyl nitroindazoles, are themselves complex heterocyclic systems that can undergo further chemical modification. This post-synthetic modification allows for the fine-tuning of molecular properties and the construction of even more elaborate chemical architectures.

The newly formed triazole or pyrazoline rings can be substituted, or the existing functional groups on these rings can be transformed. For example, ester groups on the pyrazoline products can be hydrolyzed or converted to amides. While specific, extensive derivatization studies on the cycloaddition products of this compound itself are not detailed in the available literature, the general principle of post-synthetic modification is a common strategy in heterocyclic and medicinal chemistry. mdpi.com The primary cycloaddition products serve as versatile platforms for building libraries of related compounds for further investigation.

Mechanistic Studies of Specific Chemical Transformations

Understanding the reaction mechanisms of nitroindazole derivatives is crucial for controlling reaction outcomes and designing new synthetic pathways. A combination of kinetic experiments, spectroscopic analysis, and computational chemistry is often employed to elucidate these mechanisms.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis

Spectroscopic and electrochemical methods are invaluable for probing the reactivity of nitroindazoles. For instance, the reaction mechanism of 7-nitro-1H-indazole with formaldehyde in acidic solution has been studied in detail using solution and solid-state Nuclear Magnetic Resonance (NMR) and crystallography. nih.govresearchgate.net These studies helped determine the structure of the N-substituted products and provided a basis for theoretical calculations to understand isomer stability. nih.govacs.org 1H NMR analysis of the reaction between protonated 7-nitroindazole (B13768) and formaldehyde revealed characteristic signals that allowed for the identification of the reaction products. nih.gov

Furthermore, the electrochemical properties of nitroindazoles have been investigated using techniques like cyclic voltammetry and Electron Spin Resonance (ESR) spectroscopy. nih.gov These studies focus on the reduction of the nitro group, which is often a key step in the biological mechanism of action for nitroaromatic compounds. researchgate.net Such analyses have shown that 5-nitroindazole (B105863) derivatives can be reduced to form nitro anion radicals. nih.gov The stability and reactivity of these radical species can be studied, providing insight into potential reaction pathways involving single-electron transfer steps. Although these studies were performed on the 5-nitro isomer, the findings provide a strong basis for understanding the similar electrochemical behavior expected of the 7-nitro congener. nih.gov

Influence of Solvent and Catalyst on Reaction Pathways

The chemical behavior of this compound, particularly the reaction pathways it undergoes, is profoundly influenced by the selection of solvents and catalysts. These factors can dictate the regioselectivity of reactions, such as N-alkylation, and the efficiency of C-C bond formation at the C-3 position. The electronic properties of the 7-nitroindazole core, characterized by the electron-withdrawing nitro group, play a crucial role in its reactivity under different catalytic conditions.

The N-alkylation of the indazole ring is a key reaction, and its outcome is highly dependent on the solvent and the base used. beilstein-journals.orgd-nb.info Studies on substituted indazoles have demonstrated that the choice of base and solvent can significantly alter the ratio of N-1 to N-2 alkylated products. beilstein-journals.orgd-nb.info For instance, in the alkylation of 1H-indazole, the combination of sodium hydride (NaH) as a base and tetrahydrofuran (THF) as a solvent has been shown to favor the formation of the N-1 substituted regioisomer. d-nb.info Conversely, the presence of a 7-nitro substituent, as in this compound, directs the reaction towards excellent N-2 regioselectivity (≥ 96%). beilstein-journals.orgd-nb.info This directing effect of the C-7 nitro group is a critical consideration in synthetic design.

The polarity of the solvent and the nature of the base are determining factors in the regiochemical outcome of N-alkylation. d-nb.info While a NaH/THF system provides high N-1 selectivity for many indazole derivatives, other combinations yield different results. d-nb.info For example, the use of carbonate bases in various solvents showed variable regioselectivity. beilstein-journals.org The interplay between the base and solvent is critical; reactions that fail to proceed in a given solvent with one base may become efficient with another, highlighting the need for careful optimization of reaction conditions. beilstein-journals.orgd-nb.info

The following table illustrates the effect of different bases and solvents on the N-alkylation of a model 1H-indazole system, providing insight into the principles that govern these transformations.

BaseSolventN-1:N-2 RatioConversion (%)
K₂CO₃DMF2.3 : 196
Cs₂CO₃DMF1.5 : 1>99
K₂CO₃THF-0
DBUDMF1.1 : 172
DBUMeCN1.4 : 159
DBUDCM2.8 : 163

Data adapted from a study on the N-alkylation of 1H-indazole, illustrating general principles of solvent and base influence. DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), DMF (Dimethylformamide), THF (Tetrahydrofuran), MeCN (Acetonitrile), DCM (Dichloromethane).

For reactions involving functionalization at the C-3 position, palladium catalysts are often employed. In Suzuki-Miyaura cross-coupling reactions of 3-iodo-1H-indazole, the choice of catalyst and solvent has been found to be a primary determinant of the reaction yield. mdpi.com Ferrocene-based divalent palladium complexes have demonstrated superior catalytic activity compared to simple palladium salts. mdpi.com Furthermore, the use of imidazolium ionic liquids as solvents or co-solvents can enhance product yields and facilitate catalyst recycling by preventing the formation of palladium black. mdpi.com These findings are relevant to potential cross-coupling reactions involving derivatives of this compound.

Acid catalysts also play a role in the reactivity of the indazole nucleus. In the reaction of 7-nitro-1H-indazole with formaldehyde, aqueous hydrochloric acid is used, indicating that acidic conditions can facilitate additions to the indazole ring. nih.gov It was noted that while 7-nitro-1H-indazole was previously considered unreactive under certain conditions, modifying the reaction parameters, such as extending the reaction time or using microwave irradiation, can promote the reaction. nih.gov This underscores the importance of the interplay between catalysts and energy sources in overcoming the deactivating effects of the nitro group.

Theoretical and Computational Investigations of Methyl 7 Nitro 1h Indazole 3 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic and energetic properties of a molecule. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, provide a quantitative description of the molecular system.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. The hybrid B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such systems, often paired with a triple-zeta basis set like TZVP or Pople-style basis sets such as 6-311++G(d,p). nih.govacs.org

These calculations begin with geometry optimization to find the lowest energy structure of the molecule in the gas phase. For Methyl 7-nitro-1H-indazole-3-carboxylate, the indazole core is expected to be largely planar. However, the nitro and methyl carboxylate groups will likely exhibit some torsion. Studies on similar nitroindazole derivatives show that the nitro group is typically twisted out of the plane of the indazole moiety by a few degrees. nih.gov The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Once the optimized geometry is obtained, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). nih.gov These calculations also provide the zero-point vibrational energy (ZPVE) and thermodynamic properties like enthalpy and Gibbs free energy.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: These are representative values based on calculations of similar indazole structures.

ParameterAtom(s) InvolvedPredicted Value
Bond LengthN1-N2~1.36 Å
Bond LengthC7-N(nitro)~1.45 Å
Bond LengthC3-C(carbonyl)~1.49 Å
Bond AngleC7-C7a-N1~108°
Dihedral AngleO-N-C7-C6~5-10°

While DFT is a workhorse for geometry and energy calculations, ab initio methods, which are based on first principles without empirical parameters, are often used for refining electronic properties. Methods such as Møller-Plesset perturbation theory (MP2) with extended basis sets (e.g., 6-311G**) can provide more accurate molecular structures and energies than standard DFT functionals for some systems. rsc.org

These high-level calculations are valuable for determining electronic properties such as the molecular dipole moment, polarizability, and the distribution of electron density. For this compound, the presence of the highly electronegative nitro and carboxylate groups is expected to result in a significant dipole moment. Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution, revealing the partial atomic charges on each atom and providing insight into the electronic effects of the substituents on the indazole ring. rsc.org

Table 2: Predicted Electronic Properties for this compound Note: Values are illustrative and depend on the specific ab initio method and basis set used.

PropertyPredicted ValueSignificance
Total EnergyMethod-dependentRepresents the total electronic and nuclear energy of the molecule at 0 K.
Dipole Moment~4-6 DebyeIndicates a high degree of charge separation and molecular polarity.
NBO Charge on N (nitro)PositiveReflects the strong electron-withdrawing nature of the nitro group.
NBO Charge on O (carbonyl)NegativeIndicates a site susceptible to electrophilic attack.

Conformational Analysis and Intramolecular Interactions

The flexibility of the methyl carboxylate group (—COOCH₃) necessitates a conformational analysis to identify the most stable spatial arrangements. The primary degree of freedom is the rotation around the C3-C(carbonyl) single bond. A potential energy surface (PES) scan can be performed by systematically rotating this dihedral angle and calculating the energy at each step. This process reveals the global minimum energy conformer as well as other local minima and the energy barriers separating them. researchgate.net

Prediction of Chemical Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).

The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net For this compound, the electron-withdrawing nitro and carboxylate groups are expected to lower the energies of both the HOMO and LUMO, with a pronounced effect on the LUMO, likely resulting in a relatively small energy gap and indicating susceptibility to nucleophilic attack. The spatial distribution of these orbitals reveals the most probable sites for reaction; the HOMO is typically located over the π-system of the rings, while the LUMO is often localized on the nitro group and the carbon backbone. researchgate.net

From these energies, global reactivity descriptors can be calculated:

Electronegativity (χ): χ = -(EHOMO + ELUMO)/2

Chemical Hardness (η): η = (ELUMO – EHOMO)/2

Chemical Softness (S): S = 1/(2η)

Table 3: Predicted FMO Energies and Global Reactivity Descriptors Note: Representative values based on DFT calculations for related nitroaromatic compounds.

ParameterPredicted Value (eV)Interpretation
EHOMO~ -7.5 eVIndicates a moderate ability to donate electrons.
ELUMO~ -3.0 eVIndicates a strong ability to accept electrons (electrophilic character).
HOMO-LUMO Gap (ΔE)~ 4.5 eVSuggests moderate reactivity and high polarizability.
Chemical Hardness (η)~ 2.25 eVA measure of resistance to change in electron distribution.

Beyond static reactivity indices, computational chemistry can model the entire pathway of a chemical reaction. This involves identifying the structures of the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. mdpi.com

For this compound, one could model reactions such as N-alkylation at the N1 position or nucleophilic aromatic substitution. The process involves proposing a reaction mechanism and then using algorithms to search for the transition state structure connecting reactants and products. A valid TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org Comparing the activation energies for different possible reaction pathways allows for the prediction of reaction selectivity. For example, computational studies on the reaction of 7-nitro-1H-indazole with formaldehyde (B43269) have been used to elucidate the reaction mechanism and determine the most favorable pathway. acs.org

Table 4: Hypothetical Reaction Profile for N1-Methylation Note: Energies are illustrative, representing a typical reaction profile.

SpeciesRelative Gibbs Free Energy (kcal/mol)
Reactants (Indazole + CH₃I)0.0
Transition State (TS)+20.5
Products (N1-Methylated Indazole + HI)-5.2

Spectroscopic Property Prediction and Correlation with Experimental Data

There is currently no available research detailing the theoretical prediction of spectroscopic properties—such as Nuclear Magnetic Resonance (NMR), Infrared (IR), or UV-Visible spectra—for this compound. Consequently, a correlation with experimental data cannot be performed. Computational methods, often employing Density Functional Theory (DFT), are standard practice for predicting these properties, which can aid in the structural elucidation and characterization of novel compounds. However, the application of these methods to this specific molecule has not been documented in available sources.

Molecular Dynamics Simulations for Solution-Phase Behavior

Information regarding molecular dynamics (MD) simulations to investigate the behavior of this compound in a solution phase is not present in the available literature. MD simulations are a critical tool for understanding how a molecule interacts with solvent molecules, its conformational flexibility, and its stability in different environments. While MD simulations have been conducted for other indazole derivatives to explore their binding conformations with biological targets, similar analyses for the solution-phase behavior of this compound are absent.

Natural Bond Orbital (NBO) Analysis for Partial Charges and Fukui Indices

A Natural Bond Orbital (NBO) analysis, a standard computational method to study charge distribution, orbital interactions, and bonding within a molecule, has not been reported for this compound. Such an analysis would yield valuable information on the partial atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. Furthermore, the calculation of Fukui indices, which are derived from the electron density to predict local reactivity, is also not documented. These computational metrics are essential for understanding the chemical reactivity and potential interaction sites of a molecule, but the specific data for the target compound is not available.

Academic and Research Applications of Methyl 7 Nitro 1h Indazole 3 Carboxylate Derivatives

Utilization as a Versatile Synthetic Building Block

While the indazole core is a crucial element in the synthesis of various biologically active compounds, specific documented applications of Methyl 7-nitro-1H-indazole-3-carboxylate as a versatile building block are not extensively detailed in the available literature. However, its chemical structure, featuring a nitro group and a methyl ester, suggests potential for further chemical modifications.

Precursor in the Synthesis of Complex Organic Molecules

The functional groups present on this compound allow for several potential chemical transformations. For instance, the nitro group at the 7-position can be reduced to an amino group, which can then serve as a handle for introducing a wide variety of substituents through amide bond formation or other coupling reactions. Similarly, the methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides. These transformations would theoretically allow for its use as an intermediate in the synthesis of more complex molecules. For example, indazole-3-carboxylic acid and its esters are known precursors for drugs such as Granisetron and Lonidamine. google.com However, specific examples utilizing the 7-nitro substituted version for the synthesis of complex, multi-step organic molecules are not prominently featured in peer-reviewed research.

Scaffold for Novel Heterocyclic System Construction

The indazole ring system itself is a foundational scaffold for constructing novel heterocyclic systems. researchgate.net The development of new synthetic methods often focuses on modifying this core structure. In principle, the reactive sites on this compound could be used to build additional fused rings or attach other heterocyclic moieties. Despite this potential, there is a lack of specific published research that demonstrates the use of this particular 7-nitro derivative as a scaffold for the construction of new and diverse heterocyclic systems. The research literature tends to focus more on the synthesis of various substituted indazoles rather than the use of the 7-nitro variant as a starting point for further heterocyclic construction. rsc.orgmdpi.com

Chemical Biology and Mechanistic Probe Development

The most significant research application of 7-nitroindazole (B13768) derivatives lies in the field of chemical biology, specifically as inhibitors of nitric oxide synthase (NOS). 7-Nitroindazole (7-NI), the parent compound of the ester , is a well-established and widely used selective inhibitor of neuronal nitric oxide synthase (nNOS). smolecule.comchemicalbook.com This inhibitory activity makes it an invaluable tool for studying the physiological and pathological roles of nitric oxide (NO).

Design of Probes to Study Cellular Processes and Molecular Mechanisms

Derivatives of 7-nitroindazole are primarily employed as chemical probes to investigate cellular pathways where nNOS plays a crucial role. Nitric oxide is a key signaling molecule in the nervous system, and its dysregulation is implicated in various conditions. By selectively inhibiting nNOS, researchers can elucidate the specific contributions of this enzyme isoform to cellular events.

7-Nitroindazole has been used to study processes such as:

Neurotoxicity and Neuroprotection : Excessive NO production by nNOS is linked to neuronal damage in conditions like stroke and neurodegenerative diseases. 7-NI is used in experimental models to block this pathway, thereby helping to understand the mechanisms of neurotoxicity and to explore potential neuroprotective strategies. smolecule.com

Pain Signaling (Nociception) : nNOS is involved in the processing of pain signals. 7-NI has demonstrated analgesic effects in various animal models, making it a useful probe for dissecting the role of NO in pain pathways.

Learning and Memory : Nitric oxide is also recognized as a neurotransmitter involved in synaptic plasticity, which underlies learning and memory. Studies using 7-NI have explored the role of nNOS in these cognitive processes.

The utility of 7-NI as a probe is enhanced by its ability to be administered in vivo and its selectivity for the neuronal isoform of NOS over the endothelial (eNOS) and inducible (iNOS) forms, although it is not entirely exclusive. researchgate.netsmolecule.com

Studies on Molecular Target Interactions at a Fundamental Level

The primary molecular target of 7-nitroindazole derivatives is neuronal nitric oxide synthase. These compounds act as competitive inhibitors, binding to the active site of the enzyme. rsc.org This interaction has been studied at a fundamental level to understand the mechanism of inhibition and to guide the design of more potent and selective inhibitors.

Modeling studies have investigated the interaction of 7-substituted indazole derivatives with the active site of nNOS. These studies suggest that the nature of the substituent at the 7-position is critical for inhibitory activity. For example, bulky substituents at this position can create steric hindrance, preventing the compound from interacting effectively with the enzyme. The binding of these inhibitors helps to probe the structure and function of the nNOS active site, providing insights into substrate recognition and catalysis.

Table 1: Inhibitory Profile of 7-Nitroindazole (7-NI) against NOS Isoforms This table presents illustrative data on the parent compound 7-Nitroindazole to demonstrate its role as a mechanistic probe. Data for the specific methyl ester is not widely available.

Compound Target Enzyme Inhibition Type Potency (IC₅₀) Selectivity Profile
7-Nitroindazole (7-NI) Neuronal NOS (nNOS) Competitive, Reversible ~0.47 µM Selective for nNOS over eNOS and iNOS
7-Nitroindazole (7-NI) Endothelial NOS (eNOS) Competitive, Reversible ~0.68 µM Less potent than against nNOS
7-Nitroindazole (7-NI) Inducible NOS (iNOS) Competitive, Reversible ~10 µM Significantly less potent than against nNOS

Advanced Materials Science Research

Based on a review of the available scientific literature, there are no specific or significant applications reported for this compound or its direct derivatives in the field of advanced materials science. The research focus for this class of compounds has been overwhelmingly directed towards their biological and medicinal properties, particularly their interaction with nitric oxide synthases.

Integration into Functional Polymer Architectures

The incorporation of specific chemical moieties into polymer backbones is a fundamental strategy for creating materials with tailored properties. Derivatives of this compound offer several avenues for integration into functional polymer architectures. The indazole ring, a key component of many biologically active molecules, can be copolymerized to introduce specific binding sites or other functionalities into a polymer chain. For instance, studies have shown that indazole-containing monomers can be copolymerized with common monomers like methyl methacrylate (B99206) to create functional copolymers. ed.ac.uk

One approach involves the modification of the methyl ester group to an acrylic or vinylic functionality, which can then undergo radical polymerization. Alternatively, the nitro group can be reduced to an amine, which can then be used in condensation polymerizations to form polyamides or polyimides. Nitroaromatic compounds, in general, are widely used in the synthesis of diverse products, including polymers. researchgate.netbiosynth.com The presence of the nitro group also influences the electronic properties of the resulting polymer, potentially leading to materials with interesting optical or conductive characteristics.

The table below summarizes potential polymerization strategies for this compound derivatives.

Polymerization StrategyFunctional Group ModificationPotential Polymer Type
Radical PolymerizationConversion of the ester to an acrylate (B77674) or methacrylatePolyacrylate/Polymethacrylate
Condensation PolymerizationReduction of the nitro group to an amine, followed by reaction with a diacid chloridePolyamide
Condensation PolymerizationHydrolysis of the ester to a carboxylic acid, followed by reaction with a diaminePolyamide
Ring-Opening PolymerizationModification to include a strained ring systemVaries depending on the monomer

These strategies could lead to the development of novel polymers with applications in areas such as specialty membranes, sensors, or biomedical materials, leveraging the unique properties of the indazole core.

Exploration in Coatings and Electronic Materials Development

The field of coatings and electronic materials constantly seeks new organic molecules with specific electronic and physical properties. The electron-withdrawing nature of the nitro group, in conjunction with the aromatic indazole system, makes this compound derivatives interesting candidates for these applications. Nitroaromatic compounds are known to be resistant to oxidative degradation due to the electron-withdrawing effect of the nitro group and the stability of the benzene (B151609) ring. researchgate.netbiosynth.com This property could be beneficial for creating durable and resistant coatings.

In the realm of electronic materials, the functionalization of the perylenediimide (PDI) core with nitro groups is a known strategy to tune the electrochemical and optical properties of these materials, which are used in organic transistors and solar cells. rsc.org Similarly, the nitroindazole core could be explored for its potential in organic electronics. The ability to modify the molecule at multiple positions allows for the fine-tuning of its electronic properties, such as the HOMO/LUMO levels, which is crucial for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The functionalization of indazoles has indeed been explored for applications in OLEDs. nih.gov

The potential applications are summarized in the table below.

Application AreaRelevant Property of the Indazole DerivativePotential Function
Protective CoatingsResistance to oxidative degradationEnhanced durability and longevity of the coating
Electronic MaterialsTunable electronic properties (HOMO/LUMO levels)Active component in OLEDs, OPVs, or organic transistors
SensorsSpecific binding capabilities of the indazole moietySelective detection of analytes

Further research into the thin-film forming properties and the charge transport characteristics of these materials is necessary to fully realize their potential in these advanced applications.

Exploration in Catalysis and Reaction Development

The development of novel ligands for metal-catalyzed reactions is a cornerstone of modern synthetic chemistry. The indazole scaffold is a known N-heterocyclic ligand that can coordinate to a variety of metal centers.

Ligand Design for Metal-Catalyzed Reactions

Indazole derivatives are versatile ligands in coordination chemistry and have been used to create complexes with various transition metals. nih.gov The nitrogen atoms of the pyrazole (B372694) ring in the indazole structure can act as coordination sites. The electronic properties of the indazole ligand can be tuned by the introduction of substituents on the aromatic ring. In the case of this compound, the strongly electron-withdrawing nitro group at the 7-position and the carboxylate group at the 3-position would significantly modulate the electron density on the indazole ring system. This, in turn, influences the coordination properties of the ligand and the catalytic activity of the resulting metal complex.

For example, indazole-based phosphine (B1218219) ligands have been designed for gold-catalyzed reactions, where methylation of the indazole nitrogen alters the electronic properties and catalytic activity. chim.itresearchgate.net The presence of the nitro and ester groups in this compound offers opportunities for creating bidentate or even tridentate ligands by involving these functional groups in metal coordination. Such multidentate ligands often form more stable complexes and can impart high selectivity in catalytic transformations. The design of such ligands could lead to novel catalysts for a range of organic reactions, including cross-coupling reactions, hydrogenations, and oxidations. ed.ac.ukijrpr.com

Development of New Synthetic Methodologies

This compound can also serve as a versatile starting material for the development of new synthetic methodologies. The presence of multiple, chemically distinct functional groups—the nitro group, the ester, and the reactive C-H bonds on the aromatic ring—allows for a variety of chemical transformations.

Recent advances in C-H functionalization offer a powerful tool for the direct modification of the indazole core, enabling the introduction of a wide range of substituents without the need for pre-functionalized starting materials. rsc.org For instance, palladium-catalyzed direct arylation has been used for the C7-arylation of substituted indazoles. The functionalization of the C3 position of the indazole ring has also been a subject of intense research. chim.it

The nitro group can be readily reduced to an amino group, which can then be further functionalized, for example, through diazotization reactions followed by substitution, opening up a plethora of synthetic possibilities. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, ketones, or other functional groups. These transformations provide access to a wide array of novel indazole derivatives with potential applications in various fields of chemistry.

Structure-Activity Relationship (SAR) Studies in Chemical Space Exploration

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its properties and for designing new molecules with desired functionalities. While much of the SAR work on nitroindazoles has been in the context of medicinal chemistry, the principles are equally applicable to materials science and catalysis. nih.govnih.gov

Modifications of the 7-Nitroindazole Core for Academic Exploration

The 7-nitroindazole core of this compound provides a rich scaffold for systematic modification to explore structure-property relationships. The presence of a nitro group at the C4 or C7 position of indazoles has been shown to result in weakly or nonmutagenic compounds, in contrast to substitutions at other positions. nih.gov In a materials context, this suggests that the position of the nitro group is a critical determinant of the electronic and potentially the photophysical properties of the molecule.

Systematic modifications could include:

Varying the substituent at the 7-position: Replacing the nitro group with other electron-withdrawing or electron-donating groups would allow for a systematic study of how the electronic properties of the indazole ring affect its performance in applications such as organic electronics or as a ligand in catalysis.

Functionalization of the 3-position: The methyl carboxylate group can be converted into a wide range of other functional groups (amides, aldehydes, etc.). This would allow for the exploration of how modifications at this position influence intermolecular interactions and self-assembly properties, which are critical for the performance of organic materials.

Substitution on the benzene ring: Introducing additional substituents on the benzene part of the indazole core would provide further opportunities to fine-tune the molecule's properties.

These systematic studies would generate valuable data for building predictive models that can guide the design of new functional molecules based on the 7-nitroindazole scaffold.

The table below outlines key structural modifications and their potential impact on properties.

Modification SiteType of ModificationPotential Impact on Properties
7-PositionReplacement of the nitro group with other functional groupsTuning of electronic properties (e.g., redox potential, band gap)
3-PositionConversion of the ester to amides, ketones, etc.Alteration of solubility, crystal packing, and intermolecular interactions
Benzene RingIntroduction of additional substituentsFine-tuning of steric and electronic properties
N1-PositionAlkylation or arylationModification of solubility and steric hindrance around the coordination center

Through such systematic explorations of the chemical space around the this compound core, researchers can uncover fundamental principles that govern the relationship between molecular structure and material function, paving the way for the rational design of new advanced materials.

Derivatization for Understanding Pharmacophore Requirements

The systematic structural modification, or derivatization, of a lead compound like this compound is a cornerstone of medicinal chemistry. This process is fundamental to elucidating the pharmacophore—the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. By creating a library of analogs and evaluating their biological activity, researchers can systematically probe the chemical space around the core scaffold, leading to a detailed understanding of the structure-activity relationships (SAR). nih.govnih.gov

The indazole ring system is recognized as a "privileged scaffold" in drug discovery, appearing in numerous compounds with a wide array of pharmacological activities, including anticancer and anti-inflammatory effects. nih.govresearchgate.net This makes its derivatives, such as those originating from this compound, attractive subjects for SAR studies. The derivatization strategy typically focuses on several key modification points on the molecule to map the interactions with its biological target.

Key sites for derivatization on the this compound scaffold include:

The Carboxylate Group at C3: The methyl ester at the 3-position is a prime site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile handle for creating a wide range of derivatives, most commonly amides and hydrazides. nih.gov By coupling the carboxylic acid with various amines, researchers can introduce diverse substituents. This allows for the exploration of how factors like steric bulk, hydrophobicity, and hydrogen bonding potential in this region of the molecule influence target binding and activity. nih.govderpharmachemica.comresearchgate.net

The Indazole Nitrogen at N1: The N-H group of the indazole ring can be alkylated or arylated to introduce different substituents. This modification helps to probe the space available in the corresponding region of the target's binding pocket. The size, shape, and electronic nature of the group at N1 can be critical for optimizing interactions and improving potency or selectivity.

The Nitro Group at C7: The position and nature of substituents on the benzene ring of the indazole core are crucial determinants of biological activity. The 7-nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. SAR studies often involve moving this group to other positions (e.g., C5 or C6) or replacing it with other functional groups (like amino or methoxy (B1213986) groups) to assess the importance of its electronic and steric properties for the desired pharmacological effect. nih.gov For instance, studies on nitroindazole derivatives have shown that both 7-nitro indazole and 6-nitro indazole exhibit antinociceptive effects, though with differing potencies, highlighting the sensitivity of activity to the nitro group's position. nih.gov

A practical example of this process can be seen in the development of indazole-3-carboxamides as inhibitors of the calcium-release activated calcium (CRAC) channel. nih.govnih.gov In these studies, researchers synthesized a series of indazole-3-carboxamide derivatives and evaluated their ability to block calcium influx. The SAR results demonstrated that the specific arrangement (regiochemistry) of the amide linker at the C3 position was critical for activity. nih.govnih.gov

As illustrated in the table below, which is based on findings for related indazole-3-carboxamides, even subtle changes to the substituents can lead to significant differences in biological activity. nih.govnih.gov

Table 1: Influence of Amide Regiochemistry on the Biological Activity of Indazole-3-Carboxamides as CRAC Channel Blockers. This table illustrates how reversing the amide linker at the C3 position can abolish biological activity, a key finding in understanding the pharmacophore requirements for this class of compounds. nih.govnih.gov

Furthermore, studies on the antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives showed that the inhibitory potency was highly dependent on the specific derivative and the Leishmania species being tested. nih.gov This underscores how derivatization can be used to fine-tune the selectivity of a compound scaffold against different biological targets.

Through the synthesis and biological evaluation of numerous derivatives, a comprehensive SAR profile can be constructed. This information allows for the development of a pharmacophore model, which serves as a 3D blueprint for designing future molecules with enhanced potency, improved selectivity, and better drug-like properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 7-nitro-1H-indazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nitration of methyl 1H-indazole-3-carboxylate using a mixture of concentrated sulfuric and nitric acids under controlled temperatures (0–5°C) to prevent over-nitration. Post-reaction purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Key Variables : Temperature control during nitration is critical to avoid side products like di-nitrated derivatives. Solvent choice (e.g., dichloromethane vs. acetic acid) may alter regioselectivity .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Analytical Techniques :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substitution patterns (e.g., nitro group at C7, ester at C3) .
  • HPLC/LC-MS : Purity (>95%) and molecular ion ([M+H]+^+) verification .
  • X-ray Crystallography : Single-crystal analysis resolves nitro group orientation and hydrogen-bonding networks, using SHELXTL or WinGX/ORTEP for refinement .

Q. What are the solubility characteristics of this compound in common solvents?

  • Experimental Data : Limited solubility in polar aprotic solvents (e.g., DMSO, DMF) but moderate solubility in dichloromethane. Solubility profiles are critical for reaction planning and biological assays .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electron-deficient nitro group’s impact on electrophilic aromatic substitution. Results correlate with experimental reactivity at C5 and C7 positions .
  • Contradictions : Discrepancies between predicted and observed regioselectivity may arise from solvent effects or steric hindrance not fully captured in simulations .

Q. What structural insights can be derived from comparative crystallographic studies of this compound and its analogs?

  • Case Study : Comparison with ethyl 7-nitro-1H-indazole-3-carboxylate (CAS 1363380-48-6) reveals:

  • Torsional Angles : Methyl vs. ethyl esters influence packing efficiency (e.g., 5° difference in carboxylate group orientation) .
  • Hydrogen Bonding : Nitro groups form stronger intermolecular interactions in methyl derivatives, enhancing thermal stability .

Q. How do conflicting biological activity data for this compound across studies arise, and how can they be resolved?

  • Data Analysis :

  • Enzyme Inhibition Assays : IC50_{50} variations (e.g., 2–10 μM for kinase inhibition) may stem from assay conditions (ATP concentration, pH) .
  • Solution vs. Solid-State Activity : Poor aqueous solubility can lead to underestimation of potency in cell-based assays .
    • Resolution : Normalize activity data using internal controls (e.g., staurosporine for kinase assays) and employ solubilizing agents (e.g., cyclodextrins) .

Q. What strategies optimize the catalytic hydrogenation of this compound to its amine derivative?

  • Methodology :

  • Catalyst Screening : Pd/C (10% w/w) in ethanol achieves >90% conversion at 50 psi H2_2, while PtO2_2 reduces side reactions .
  • Kinetic Monitoring : In-situ FTIR tracks nitro group reduction (1520 cm1^{-1} peak disappearance) .

Methodological Guidance Table

Research Objective Recommended Techniques Key References
Regioselective nitration1H^1\text{H}-NMR, DFT modeling
Crystal structure determinationSHELXTL refinement, WinGX/ORTEP
Biological activity validationKinase inhibition assays, LC-MS profiling
Reaction optimizationIn-situ FTIR, catalyst screening

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